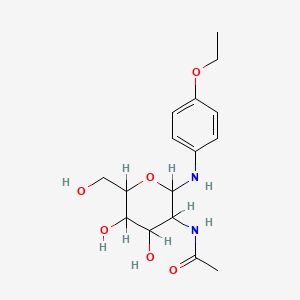
2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine is a complex organic compound with potential applications in various scientific fields. This compound features a hexopyranosylamine backbone, which is a six-membered ring containing oxygen, and is substituted with an acetylamino group and a 4-ethoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexopyranosylamine Backbone: This can be achieved through the cyclization of a suitable sugar derivative, such as a hexose, under acidic or basic conditions.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino group on the hexopyranosylamine backbone using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the 4-Ethoxyphenyl Group: This step involves the nucleophilic substitution reaction where a 4-ethoxyphenyl halide reacts with the amino group on the hexopyranosylamine backbone in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino or ethoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives of the hexopyranosylamine backbone.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-2-deoxy-N-(4-methoxyphenyl)hexopyranosylamine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Acetylamino)-2-deoxy-N-(4-chlorophenyl)hexopyranosylamine: Similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
The presence of the ethoxy group in 2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine imparts unique chemical properties, such as increased lipophilicity and potential for specific hydrophobic interactions, which can influence its biological activity and pharmacokinetic profile.
Properties
CAS No. |
7150-38-1 |
|---|---|
Molecular Formula |
C16H24N2O6 |
Molecular Weight |
340.37 g/mol |
IUPAC Name |
N-[2-(4-ethoxyanilino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H24N2O6/c1-3-23-11-6-4-10(5-7-11)18-16-13(17-9(2)20)15(22)14(21)12(8-19)24-16/h4-7,12-16,18-19,21-22H,3,8H2,1-2H3,(H,17,20) |
InChI Key |
UZTLXUVAPYOVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



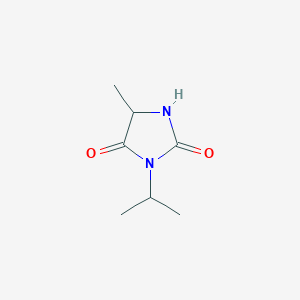
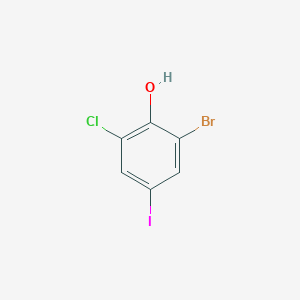
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
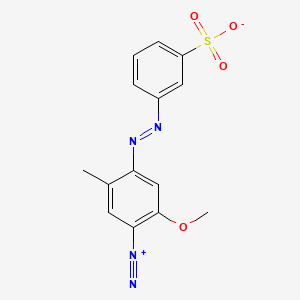
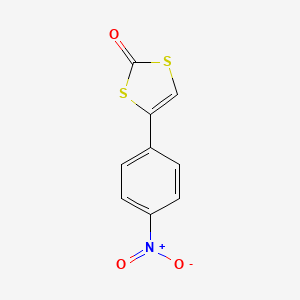

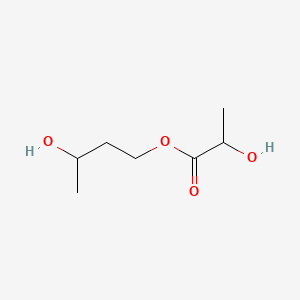



![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
